bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine
Description
bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine is a fluorinated pyridine-derived amine compound characterized by two [6-(trifluoromethyl)pyridin-3-yl]methyl groups attached to a central nitrogen atom. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) groups and the aromatic pyridine rings.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3/c15-13(16,17)11-3-1-9(7-22-11)5-21-6-10-2-4-12(23-8-10)14(18,19)20/h1-4,7-8,21H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUXRVWJYMVIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCC2=CN=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration and interaction with biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
This structure includes two pyridine rings substituted with trifluoromethyl groups, contributing to its unique chemical properties.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound can modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways.
- Cell Membrane Penetration : The trifluoromethyl group enhances its ability to penetrate cell membranes, facilitating intracellular interactions .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with the trifluoromethyl group showed enhanced antichlamydial activity, outperforming other analogs without this substituent. The presence of the trifluoromethyl group was crucial for maintaining biological activity against pathogens such as Chlamydia spp. .
Antitubercular Activity
In a screening of a library of compounds against Mycobacterium tuberculosis, certain derivatives demonstrated potent antitubercular activity without cross-resistance to existing drugs. This suggests a novel mechanism of action distinct from traditional antituberculosis therapies .
Anti-inflammatory Effects
Compounds with similar structural motifs have also been investigated for anti-inflammatory properties. For example, studies indicated that certain pyridine derivatives significantly inhibited COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
Case Study 1: Antichlamydial Activity
A recent study highlighted the development of new compounds based on the structure of this compound that exhibited selective activity against Chlamydia. The results showed that these compounds were effective at lower concentrations than traditional antibiotics, indicating their potential as new therapeutic agents .
Case Study 2: Antitubercular Screening
In another study focusing on antitubercular activity, a series of pyridine derivatives were synthesized and screened against clinical strains of M. tuberculosis. Several compounds demonstrated significant efficacy, suggesting that modifications to the pyridine core could enhance biological activity and provide new avenues for treatment .
Data Tables
Scientific Research Applications
Chemical Synthesis
1.1 Ligand in Catalysis
Bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine serves as an effective bidentate ligand in palladium-catalyzed reactions, particularly in the amination of aryl halides. It has been shown to enhance the efficiency and selectivity of coupling reactions, making it a suitable candidate for synthesizing complex organic molecules. For instance, studies have demonstrated that using this ligand can significantly improve yields in reactions involving 2-bromo-5-(trifluoromethyl)pyridine when combined with palladium catalysts .
1.2 Synthesis of New Compounds
The compound has been utilized to synthesize a variety of derivatives through straightforward reaction pathways. For example, the introduction of this compound into synthetic routes has led to the successful formation of novel ligands with enhanced properties for further applications in material sciences and pharmaceuticals .
Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Some studies have focused on its role as an intermediate in synthesizing compounds that target specific cancer cell lines, showcasing its potential in developing new anticancer agents . The trifluoromethyl group contributes to the lipophilicity of these compounds, which is crucial for their biological activity.
2.2 Inhibition Studies
Inhibition assays have revealed that certain derivatives can inhibit key enzymes involved in cancer cell proliferation. The structural modification provided by the trifluoromethyl groups enhances binding affinity to these targets, making it a significant focus for drug development initiatives aimed at treating resistant cancer strains .
Material Science
3.1 Supramolecular Chemistry
In supramolecular chemistry, this compound has been explored as a component in constructing complex molecular architectures. Its ability to form coordination complexes with metal ions allows for the design of new materials with tailored properties, suitable for applications ranging from sensors to catalysts .
3.2 Polymerization Initiators
The compound's unique structure also positions it as a potential initiator in polymerization processes, particularly for developing fluorinated polymers that exhibit enhanced thermal and chemical stability. Research into its role as an initiator has shown promising results, suggesting it could lead to innovative materials with specialized functions .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on synthetic methodologies for compounds containing the 6-(trifluoromethyl)pyridin-3-yl moiety, which shares structural similarities with bis({[6-(Trifluoromethyl)pyridin-3-yl]methyl})amine . Below is a comparative analysis based on synthetic intermediates and analogs described in the patent applications (EP 4 374 877 A2):
Key Observations:
Electron-Withdrawing Effects: The 6-(trifluoromethyl)pyridin-3-yl group in all compounds enhances metabolic stability and lipophilicity, which is critical for drug-like properties . In this compound, the dual pyridinylmethyl groups likely amplify steric hindrance compared to monofunctional analogs like the carboxamide derivatives .
In contrast, carboxamide derivatives are synthesized via coupling reactions (e.g., amide bond formation), as seen in Example 21 .
Analytical Data :
- LCMS and HPLC data for related compounds (Table 1) suggest that trifluoromethylpyridine-containing molecules exhibit moderate-to-high molecular weights (531–754 Da) and short retention times, indicative of polar yet lipophilic character .
Q & A
Q. What synthetic strategies are effective for preparing bis({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine?
The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline (Reference Example 42) reacts with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. The reaction proceeds under mild conditions (room temperature, 10 minutes) to yield intermediates, which are purified via liquid-liquid extraction and analyzed by LCMS (m/z 407 [M+H]+) and HPLC (retention time: 0.81 minutes under SQD-FA05 conditions) .
Q. How is the purity and identity of this compound validated?
Analytical methods include:
- LCMS : Detects molecular ion peaks (e.g., m/z 754 [M+H]+ for related analogs) .
- HPLC : Retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) confirm purity .
- NMR : Structural confirmation via characteristic shifts for trifluoromethyl and pyridyl protons (not explicitly detailed in evidence but standard practice).
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents like THF or ethyl acetate are preferred for amidation and substitution reactions. For example, reactions in THF with tripotassium phosphate at room temperature achieve high yields (~105% in hydrogenation steps using Pd/C in methanol) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?
The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks. Steric hindrance from the bis-pyridylmethyl structure may require optimized catalysts (e.g., Pd/C for hydrogenation) or elevated temperatures for cross-coupling reactions .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
Key challenges include:
- Byproduct formation : Use of excess reagents (e.g., 12% brine washes) removes unreacted starting materials .
- Purification : Column chromatography or recrystallization in ethyl acetate/hexane systems improves purity .
- Moisture sensitivity : Reactions conducted under inert atmospheres (e.g., N₂) prevent hydrolysis of intermediates .
Q. What role does this compound play in medicinal chemistry?
Structural analogs (e.g., Pexidartinib) demonstrate kinase inhibition by binding to CSF1R and KIT receptors. The pyridylmethylamine scaffold enables hydrogen bonding with active-site residues, while trifluoromethyl groups enhance metabolic stability and lipophilicity .
Q. How can computational modeling guide derivatization of this compound?
Density Functional Theory (DFT) studies predict electronic properties (e.g., HOMO-LUMO gaps) to optimize ligand-metal interactions in catalysis. Molecular docking screens potential bioactivity by simulating binding to targets like tyrosine kinases .
Methodological Insights
Q. What techniques resolve contradictory LCMS/HPLC data during characterization?
- High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities.
- Multi-dimensional HPLC : Separates co-eluting species (e.g., using C18 and phenyl-hexyl columns) .
Q. How is the compound’s stability assessed under biological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
